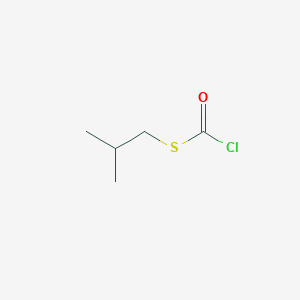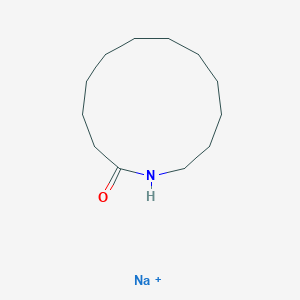
2,2'-Difluorodiphenyldisulfide
Descripción general
Descripción
2,2’-Difluorodiphenyldisulfide is an organic compound with the molecular formula C₁₂H₈F₂S₂. It is characterized by the presence of two fluorine atoms and two phenyl groups connected by a disulfide bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Difluorodiphenyldisulfide typically involves the reaction of fluorinated aromatic compounds with sulfur sources. One common method includes the reaction of 2-fluorobenzenethiol with sulfur dichloride in the presence of a base, such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired disulfide compound .
Industrial Production Methods
Industrial production of 2,2’-Difluorodiphenyldisulfide may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Difluorodiphenyldisulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the disulfide bond can yield thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
2,2’-Difluorodiphenyldisulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: Investigated for its potential biological activity, including its role as an inhibitor of certain enzymes or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 2,2’-Difluorodiphenyldisulfide involves its interaction with specific molecular targets. The disulfide bond can undergo redox reactions, influencing the activity of enzymes and proteins that contain thiol groups. The fluorine atoms may also enhance the compound’s binding affinity to certain biological targets, thereby modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition or activation .
Comparación Con Compuestos Similares
2,2’-Difluorodiphenyldisulfide can be compared with other similar compounds, such as:
2,2’-Dichlorodiphenyldisulfide: Similar structure but with chlorine atoms instead of fluorine. The presence of chlorine atoms may result in different chemical reactivity and biological activity.
2,2’-Dimethoxydiphenyldisulfide: Contains methoxy groups instead of fluorine. This substitution can significantly alter the compound’s properties, including its solubility and reactivity.
2,2’-Dinitrodiphenyldisulfide: Contains nitro groups, which can introduce additional reactivity and potential biological activity.
The uniqueness of 2,2’-Difluorodiphenyldisulfide lies in its combination of fluorine atoms and a disulfide bond, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-fluoro-2-[(2-fluorophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLPHWROVJBMHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)SSC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563479 | |
| Record name | 1,1'-Disulfanediylbis(2-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14135-38-7 | |
| Record name | 1,1'-Disulfanediylbis(2-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis-(2-fluorophenyl)disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

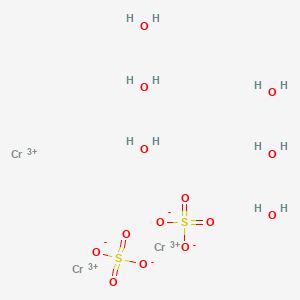
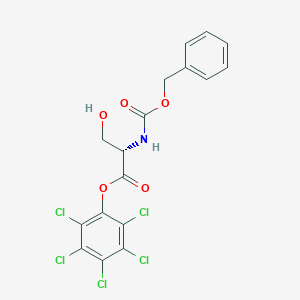
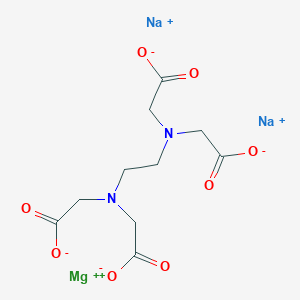

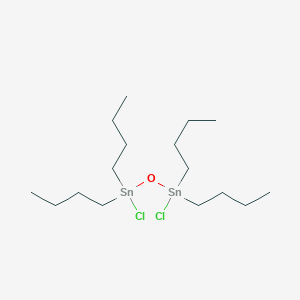

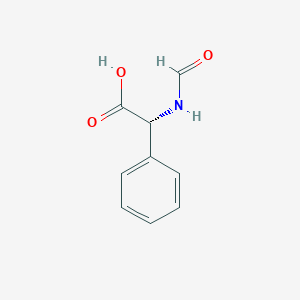


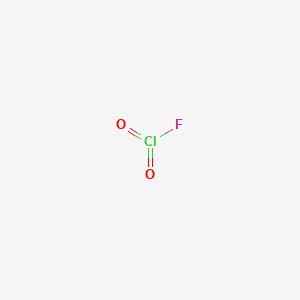
![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)
